molecular formula C20H19NO4S2 B3542215 2-(benzylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one

2-(benzylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one

Cat. No. B3542215
M. Wt: 401.5 g/mol
InChI Key: MNZXZLYCEMFXKM-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one is a compound that has attracted attention in recent years due to its potential uses in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and antioxidant effects through the inhibition of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. Additionally, this compound has been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one in laboratory experiments include its anti-inflammatory and antioxidant properties, as well as its potential use as a fluorescent probe for the detection of metal ions. However, the limitations of using this compound in laboratory experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-(benzylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one. These include further investigation of its mechanism of action, as well as its potential use in the treatment of various diseases. Additionally, future research could focus on improving the solubility of this compound in water and reducing its potential toxicity. Finally, the use of this compound as a fluorescent probe for the detection of metal ions could also be further explored.

Scientific Research Applications

2-(benzylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(4Z)-2-benzylsulfanyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-23-16-10-14(11-17(24-2)18(16)25-3)9-15-19(22)27-20(21-15)26-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZXZLYCEMFXKM-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one
Reactant of Route 2
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2-(benzylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one
Reactant of Route 3
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2-(benzylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one
Reactant of Route 4
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2-(benzylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one
Reactant of Route 5
2-(benzylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one
Reactant of Route 6
2-(benzylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one

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